

Comprehensive Structural Characterization of 2-[(3-Methoxybenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name: 2-[(3-Methoxybenzyl)oxy]benzaldehyde

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Abstract

This technical guide provides a comprehensive framework for the structural characterization of **2-[(3-Methoxybenzyl)oxy]benzaldehyde** (C₁₅H₁₄O₃, MW: 242.27 g/mol).[1] We delve into the foundational synthetic methodology, the Williamson ether synthesis, and detail the application of core analytical techniques essential for unambiguous structural verification. This document outlines not only the procedural steps for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), but also the underlying scientific rationale for their use. By integrating predicted spectral data with detailed experimental protocols, this guide serves as a robust resource for researchers engaged in the synthesis and analysis of complex organic molecules, ensuring both scientific rigor and validated outcomes.

Introduction and Synthetic Strategy

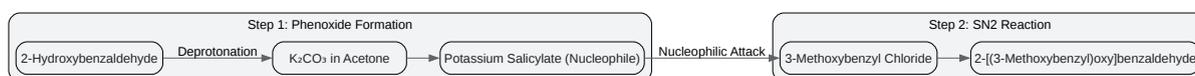
2-[(3-Methoxybenzyl)oxy]benzaldehyde is a substituted aromatic ether, a structural motif prevalent in medicinal chemistry and materials science. Its characterization is paramount to confirming its identity and purity before its use in further applications. The molecule consists of a benzaldehyde ring linked via an ether oxygen to a 3-methoxybenzyl group.

The most logical and widely adopted synthetic route for this class of asymmetrical ethers is the Williamson ether synthesis.[2][3] This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3][4] This pathway is strategically superior to the alternative (reacting a 3-methoxybenzyl alkoxide with 2-chlorobenzaldehyde) because S_N2

reactions are inefficient on sp^2 -hybridized carbons, such as the carbonyl carbon of the benzaldehyde.[4] Therefore, the preferred pathway involves reacting salicylaldehyde (2-hydroxybenzaldehyde) with 3-methoxybenzyl halide.[5][6]

Synthetic Workflow: Williamson Ether Synthesis

The synthesis is a two-step, one-pot reaction. First, the weakly acidic phenolic proton of 2-hydroxybenzaldehyde is abstracted by a suitable base (e.g., potassium carbonate) to form the potassium phenoxide nucleophile. Subsequently, 3-methoxybenzyl chloride is introduced, and the phenoxide displaces the chloride via an S_N2 reaction to form the desired ether.



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Caption: Workflow for Williamson Ether Synthesis.

Detailed Synthesis Protocol

- **Reagent Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).
- **Phenoxide Formation:** Stir the mixture at room temperature for 30 minutes. The potassium carbonate is a mild base sufficient to deprotonate the phenol.
- **Addition of Alkyl Halide:** Add 3-methoxybenzyl chloride (1.1 eq) to the suspension.
- **Reaction:** Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, filter the solid potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.

- Purification: Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for a validated structural confirmation. Each method provides orthogonal, complementary data that, when combined, leaves no ambiguity as to the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Principle & Rationale: ^1H NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this molecule, the key diagnostic signals are the disappearance of the phenolic $-\text{OH}$ proton from the starting material and the appearance of a singlet for the benzylic methylene ($-\text{CH}_2-$) protons, confirming the ether linkage. The chemical shifts of the aromatic protons and the methoxy protons further corroborate the structure.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aldehyde (-CHO)	~10.5	Singlet (s)	1H	Highly deshielded proton attached to a carbonyl carbon.
Aromatic (H on benzaldehyde ring)	7.0 - 7.9	Multiplets (m)	4H	Protons on an electron-deficient aromatic ring.
Aromatic (H on benzyl ring)	6.8 - 7.4	Multiplets (m)	4H	Protons on the methoxy-substituted benzyl ring.
Benzylic (-OCH ₂ Ar)	~5.1	Singlet (s)	2H	Protons adjacent to an ether oxygen and an aromatic ring.[7]

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Protons of the electron-donating methoxy group. |

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.
- Data Acquisition: Obtain a standard proton spectrum with 16-32 scans.
- Processing: Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Principle & Rationale: ^{13}C NMR spectroscopy identifies all unique carbon environments in the molecule. The key diagnostic signals include the aldehyde carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methoxy carbon.

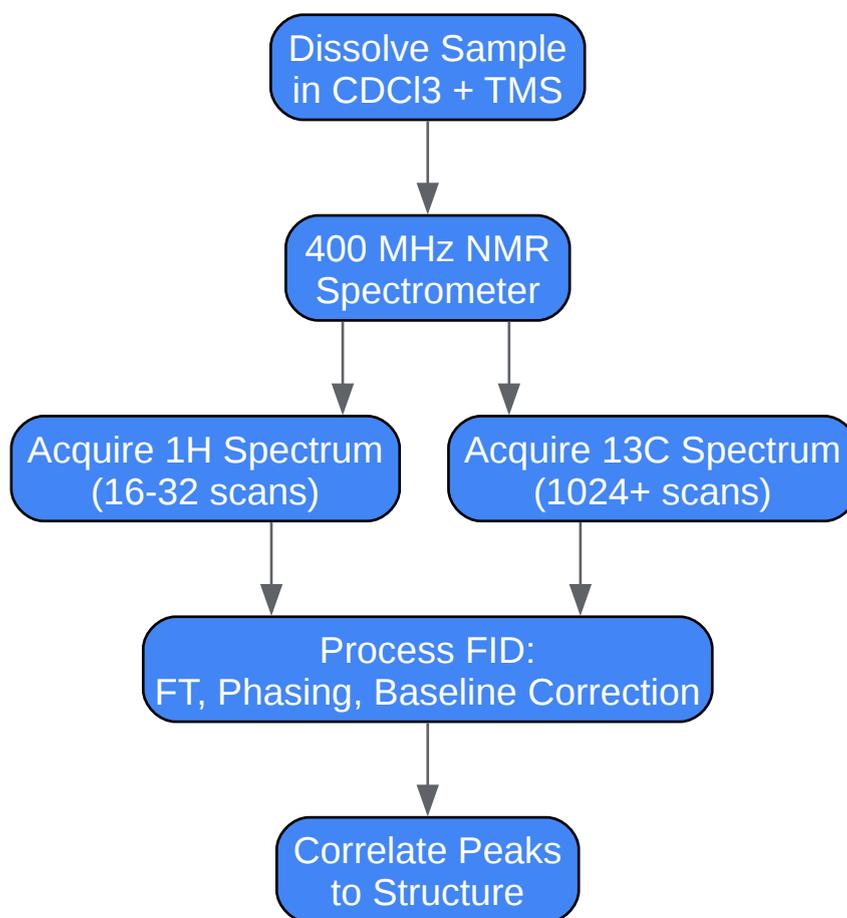
Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (-CHO)	~191	Carbonyl carbon, highly deshielded.[8]
Aromatic (C-O on benzaldehyde ring)	~161	Aromatic carbon attached to the ether oxygen.
Aromatic (C-O on benzyl ring)	~160	Aromatic carbon attached to the methoxy group.
Aromatic (Unsubstituted)	113 - 136	Range for various sp^2 carbons in the two aromatic rings.
Benzylic (- OCH_2Ar)	~71	Aliphatic carbon adjacent to an ether oxygen.[7][8]

| Methoxy (- OCH_3) | ~55 | Carbon of the methoxy group.[9] |

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR.
- **Instrument Setup:** Acquire the spectrum on the same 400 MHz spectrometer, tuning to the carbon frequency (~101 MHz).
- **Data Acquisition:** Obtain a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- **Processing:** Process the data similarly to the ^1H spectrum, referencing the CDCl_3 solvent peak at 77.16 ppm.



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Sources

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